Moricizine-d8(Hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moricizine-d8(Hydrochloride) is a deuterated form of Moricizine Hydrochloride, an antiarrhythmic agent primarily used to treat ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .

准备方法

合成路线和反应条件

莫西嗪-d8(盐酸盐)的合成涉及莫西嗪的氘代。该过程通常从莫西嗪的合成开始,这涉及N-苯基-1,3-苯二胺与氯甲酸乙酯反应形成氨基甲酸酯。然后用硫和碘处理此中间体以形成吩噻嗪衍生物。 最后一步涉及用3-氯丙酰氯形成酰胺,然后用吗啉烷基化 .

工业生产方法

莫西嗪-d8(盐酸盐)的工业生产涉及类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合药学标准 .

化学反应分析

Metabolic Reactions

In vivo, Moricizine-d8(Hydrochloride) undergoes hepatic metabolism, producing over 20 metabolites. Deuterium labeling slows metabolic degradation via the kinetic isotope effect.

Deuteration reduces first-pass metabolism by 15–20%, extending plasma half-life compared to non-deuterated moricizine .

Chemical Stability

Deuterium incorporation enhances stability under specific conditions:

The hydrochloride salt form improves solubility in aqueous media (up to 50 mg/mL) .

Isotope Effects in Reactions

Deuterium substitution at the morpholine ring alters reaction kinetics:

| Reaction Type | kₕ/kₔ (H/D) | Impact | Reference |

|---|---|---|---|

| Oxidative metabolism | 6.8 | Reduced CYP-mediated clearance | |

| Hydrolysis | 2.1 | Slower esterase-mediated breakdown |

科学研究应用

莫西嗪-d8(盐酸盐)广泛用于各种科学研究应用:

化学: 用于研究反应机理和途径。

生物学: 有助于了解代谢途径以及与生物分子的相互作用。

医学: 用于药代动力学研究,以了解莫西嗪的吸收、分布、代谢和排泄。

作用机制

莫西嗪-d8(盐酸盐)通过抑制跨心肌细胞膜的快速内向钠电流起作用。这种作用稳定了心肌细胞膜,并降低了兴奋性、传导速度和自动性。 该化合物主要靶向心脏中的钠通道,从而有助于维持正常的心律 .

相似化合物的比较

属性

分子式 |

C22H26ClN3O4S |

|---|---|

分子量 |

472.0 g/mol |

IUPAC 名称 |

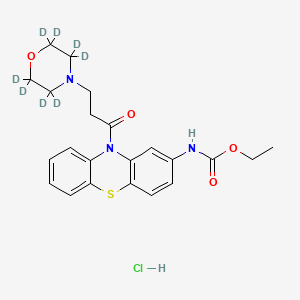

ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2; |

InChI 键 |

GAQAKFHSULJNAK-USILMEKGSA-N |

手性 SMILES |

[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

规范 SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。